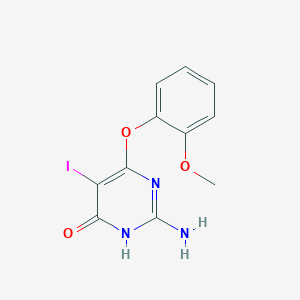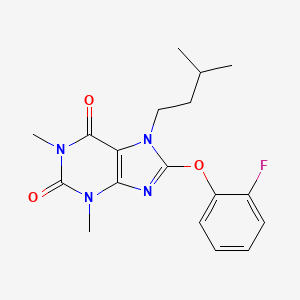![molecular formula C22H30N2O2 B6003062 2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6003062.png)
2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol, also known as DMPE, is a synthetic compound that has been widely used in scientific research. It is a potent agonist of the β2-adrenergic receptor, which plays a crucial role in the regulation of various physiological processes such as bronchodilation, vasodilation, and glycogenolysis.
Wirkmechanismus
2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol acts as a potent agonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that activates adenylyl cyclase and increases the production of cyclic AMP (cAMP). This leads to the activation of various downstream signaling pathways, such as protein kinase A (PKA) and the exchange protein activated by cAMP (EPAC). These pathways play a crucial role in the regulation of various physiological processes, such as bronchodilation, vasodilation, and glycogenolysis.
Biochemical and Physiological Effects:
This compound has been shown to induce bronchodilation, vasodilation, and glycogenolysis in various experimental models. These effects are mediated by the activation of β2-adrenergic receptors and the subsequent increase in cAMP production. This compound has also been shown to have anti-inflammatory effects, which may be mediated by the inhibition of various inflammatory pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol is a potent and selective agonist of the β2-adrenergic receptor, which makes it a valuable tool for investigating the mechanism of action of these receptors. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for laboratory experiments. However, this compound has some limitations, such as its short half-life and the potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol. One direction is to investigate the role of β2-adrenergic receptors in various disease states, such as asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular disease. Another direction is to develop new and more potent agonists of β2-adrenergic receptors, which may have improved efficacy and fewer side effects. Finally, there is a need to investigate the potential therapeutic applications of this compound and other β2-adrenergic receptor agonists in various disease states.
Synthesemethoden
2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol can be synthesized using a multi-step process that involves the reaction of 3-(3,4-dimethylphenylamino)-1-chloropropane with 4-hydroxyphenylacetic acid. The resulting product is then reduced using sodium borohydride to obtain this compound. The purity of this compound can be further improved using various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has been widely used in scientific research to investigate the mechanism of action of β2-adrenergic receptors. It has been used to study the activation and desensitization of these receptors, as well as their interaction with various ligands and signaling pathways. This compound has also been used to investigate the role of β2-adrenergic receptors in various physiological processes, such as bronchodilation, vasodilation, and glycogenolysis.
Eigenschaften
IUPAC Name |
2-[4-[[3-(3,4-dimethylanilino)piperidin-1-yl]methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-17-5-8-20(14-18(17)2)23-21-4-3-11-24(16-21)15-19-6-9-22(10-7-19)26-13-12-25/h5-10,14,21,23,25H,3-4,11-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFMTWXCAYBSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)CC3=CC=C(C=C3)OCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 1-sec-butyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6002996.png)
![1-(4-{[(cyclopropylmethyl)amino]methyl}-2-methoxyphenoxy)-3-(diethylamino)-2-propanol](/img/structure/B6003000.png)
![5-benzyl-6-methyl-2-[(2-phenoxyethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6003003.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6003009.png)
![2-(dimethylamino)-7-[2-(1H-pyrazol-1-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6003018.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-(2-phenylpropyl)benzamide](/img/structure/B6003021.png)
![1-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]-N-hydroxy-1-(4-nitro-1,2,5-oxadiazol-3-yl)methanimine](/img/structure/B6003023.png)
amino]-1-piperidinyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6003036.png)
![{3-(4-fluorobenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6003040.png)
![N-{1-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6003048.png)
![N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B6003050.png)
![isopropyl 4-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B6003058.png)


